molecular formula C26H22F3N3O4 B2818017 2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1007998-55-1

2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2818017
CAS No.: 1007998-55-1
M. Wt: 497.474
InChI Key: AZGHQGRZLNZADD-UHFFFAOYSA-N
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Description

This compound is a synthetic quinoxaline derivative featuring a 4-ethoxybenzoyl group at position 1 of the tetrahydroquinoxaline core and an N-(3-(trifluoromethyl)phenyl)acetamide side chain. Its molecular formula is C₂₆H₂₂F₃N₃O₄, with a molar mass of 509.47 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name

2-[1-(4-ethoxybenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N3O4/c1-2-36-19-12-10-16(11-13-19)25(35)32-21-9-4-3-8-20(21)31-24(34)22(32)15-23(33)30-18-7-5-6-17(14-18)26(27,28)29/h3-14,22H,2,15H2,1H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGHQGRZLNZADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves multiple steps, typically starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous synthesis processes to ensure efficiency and scalability. Continuous reactors can be used to introduce raw materials and carry out reactions under controlled conditions, minimizing product loss and enhancing safety .

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The quinoxaline core and trifluoromethyl group play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities/differences between this compound and analogs are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Quinoxaline Core) Acetamide Side Chain Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 1-(4-ethoxybenzoyl) N-(3-(trifluoromethyl)phenyl) C₂₆H₂₂F₃N₃O₄ 509.47 High lipophilicity, potential CNS activity
1-(4-methylbenzoyl) N-(3-nitrophenyl) C₂₄H₂₀N₄O₄ 452.45 Nitro group may confer redox activity
1-nitroso N-(2-ethoxyphenyl) C₁₈H₁₇N₄O₄ 377.36 Nitroso group could induce DNA damage
6,7-dimethyl N-(3-(trifluoromethyl)phenyl) C₁₉H₁₈F₃N₃O₂ 377.36 Methyl groups enhance steric hindrance
(Flutolanil) N/A (benzamide pesticide) N-(3-(1-methylethoxy)phenyl) C₁₇H₁₆F₃NO₂ 323.31 Agricultural fungicide

Table 2: Hypothesized Bioactivity Based on Structural Analogs

Compound Potential Applications Supporting Evidence
Target Compound Anticancer (ferroptosis induction), CNS disorders Structural similarity to ferroptosis-inducing agents ()
Antimicrobial, redox modulation Nitro group linked to antibacterial activity
Genotoxic agents, radiomimetics Nitroso groups known for DNA alkylation
Enzyme inhibition (e.g., kinases) Methyl groups may block active sites
(Flutolanil) Agricultural fungicide Commercial use in crop protection

Key Research Findings

Synthetic Feasibility: The tetrahydroquinoxaline scaffold is synthetically accessible via methods described for analogs in and , such as reductive amination or cyclocondensation .

Notes

Data Limitations : Direct bioactivity data for the target compound is absent in the provided evidence. Hypotheses are inferred from structural analogs.

Therapeutic Windows : highlights that certain compounds (e.g., ferroptosis inducers) exhibit selective toxicity toward cancer cells, a property the target compound may share .

Biological Activity

The compound 2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H22F3N3OC_{26}H_{22}F_{3}N_{3}O, with a molecular weight of approximately 469.46 g/mol. The structure features a tetrahydroquinoxaline core substituted with an ethoxybenzoyl group and a trifluoromethylphenyl moiety.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC26H22F3N3OC_{26}H_{22}F_{3}N_{3}O
Molecular Weight469.46 g/mol
Functional GroupsEthoxy, Benzoyl, Trifluoromethyl
Core StructureTetrahydroquinoxaline

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the tetrahydroquinoxaline scaffold followed by the introduction of the ethoxybenzoyl and trifluoromethylphenyl groups through acylation and substitution reactions. Specific reaction conditions and yields can vary based on the methods employed.

Antitumor Activity

Recent studies have indicated that compounds similar to this one exhibit significant antitumor properties. For instance, derivatives with tetrahydroquinoxaline structures have shown cytotoxic effects against various cancer cell lines, prompting investigations into their mechanisms of action.

Mechanism of Action:

  • Cell Cycle Arrest: Compounds have been observed to induce cell cycle arrest at the G0/G1 phase in cancer cells.
  • Apoptosis Induction: Apoptotic assays demonstrated that certain derivatives resulted in apoptosis rates ranging from 40% to 85% in treated cells compared to controls .

Antimicrobial Properties

Preliminary data suggest that this compound may also possess antimicrobial properties. Similar compounds have demonstrated effectiveness against bacterial strains, although specific data for this compound remains limited.

Study 1: Cytotoxicity in Cancer Cells

A study assessed the cytotoxicity of related compounds on various cancer cell lines (e.g., B16-F10 and HT29). The results indicated that certain derivatives led to significant reductions in cell viability, with apoptosis rates correlating with increased concentrations of the compound .

Study 2: Cell Cycle Analysis

Flow cytometry was utilized to analyze the effects on cell cycle progression. The findings showed that treated cells exhibited a marked increase in G0/G1 phase populations, indicating effective cell cycle modulation, which is crucial for therapeutic interventions in cancer treatment .

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